2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine is an organic compound that features a bromopyridine moiety and two fluorine atoms attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the pyridine ring . The bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the fluorine atoms can enhance binding affinity and specificity . The compound may modulate biological pathways by inhibiting or activating target proteins .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanol: This compound has a similar bromopyridine structure but with a hydroxymethyl group instead of an ethanamine backbone.
5-Bromopyridine: A simpler compound with only a bromine atom attached to the pyridine ring.
2-Amino-5-bromopyridine: Contains an amino group instead of the difluoroethanamine structure.
Uniqueness
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding properties, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H7BrF2N2 |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C7H7BrF2N2/c8-5-1-2-6(12-3-5)7(9,10)4-11/h1-3H,4,11H2 |
InChI Key |
QJTLVFACCZMJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.